molecular formula C14H12N2O3S B8774918 3H-Pyrrolo[2,3-b]pyridin-3-one, 1,2-dihydro-1-[(4-methylphenyl)sulfonyl]-

3H-Pyrrolo[2,3-b]pyridin-3-one, 1,2-dihydro-1-[(4-methylphenyl)sulfonyl]-

Cat. No. B8774918
M. Wt: 288.32 g/mol
InChI Key: FPWYFHOWUQKNLM-UHFFFAOYSA-N
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Patent
US08338452B2

Procedure details

1-Tosyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (5 g, 16.65 mmol) was dissolved in DCM (165 mL) and chilled to 0° C. m-Chloroperbenzoic acid (“m-CPBA”; 4.85 g, 21.64 mmol, 77% by weight) was added, and the mixture was allowed to gradually warm to room temperature over a 16 hour period. The mixture was then washed with 10% aqueous sodium sulfite solution, dried over sodium sulfate and concentrated. Flash 65 Biotage (5% ethyl acetate/DCM) afforded 1-tosyl-1H-pyrrolo[2,3-b]pyridin-3 (2H)-one (441 mg, 9%). 1H NMR (400 MHz, CDCl3) δ 8.61-8.66 (m, 1H), 8.00-8.05 (m, 2H), 7.92-7.97 (m, 1H), 7.29-7.34 (m, 2H), 7.06-7.12 (m, 1H), 4.38 (s, 2H), 2.41 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
165 mL
Type
solvent
Reaction Step One
Quantity
4.85 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([N:11]1[C:15]2=[N:16][CH:17]=[CH:18][CH:19]=[C:14]2[C:13](C=O)=[CH:12]1)([C:4]1[CH:10]=[CH:9][C:7]([CH3:8])=[CH:6][CH:5]=1)(=[O:3])=[O:2].ClC1C=CC=C(C(OO)=[O:30])C=1>C(Cl)Cl>[S:1]([N:11]1[C:15]2=[N:16][CH:17]=[CH:18][CH:19]=[C:14]2[C:13](=[O:30])[CH2:12]1)([C:4]1[CH:10]=[CH:9][C:7]([CH3:8])=[CH:6][CH:5]=1)(=[O:3])=[O:2]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)N1C=C(C=2C1=NC=CC2)C=O
Name
Quantity
165 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.85 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
The mixture was then washed with 10% aqueous sodium sulfite solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)N1CC(C=2C1=NC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 441 mg
YIELD: PERCENTYIELD 9%
YIELD: CALCULATEDPERCENTYIELD 9.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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